molecular formula C6H11NO3 B8073196 Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate

Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate

Cat. No.: B8073196
M. Wt: 145.16 g/mol
InChI Key: YQKCZMNEYIICEE-UHNVWZDZSA-N
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Description

Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate is a chiral tetrahydrofuran derivative featuring a methyl ester at position 3 and a free amino group at position 4. Its stereochemistry (3S,4R) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles. This compound serves as a key intermediate in organic synthesis, particularly in the development of peptidomimetics and small-molecule therapeutics.

Properties

IUPAC Name

methyl (3S,4R)-4-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCZMNEYIICEE-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate is a chiral compound with significant implications in medicinal chemistry and drug development. Its unique structural properties make it a valuable candidate for various biological applications, particularly in the synthesis of compounds targeting critical biological pathways.

Chemical Structure and Properties

  • Molecular Formula: C₆H₁₁N₁O₃
  • Structural Features: The compound features a tetrahydrofuran ring, an amino group, and a carboxylate ester, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an intermediate in the synthesis of compounds that interact with the androgen receptor. This interaction is particularly relevant for developing anticancer drugs. Furthermore, the compound's structural characteristics suggest possible interactions with various other biological targets.

Key Findings

  • Androgen Receptor Interaction:
    • This compound has shown potential as a precursor for synthesizing compounds that modulate androgen receptor activity, which is crucial in prostate cancer treatment.
  • Binding Affinities:
    • Interaction studies have focused on the compound's binding affinities with various biological targets. The results indicate that the stereochemistry of the compound significantly influences its binding properties and biological efficacy.
  • Synthesis of Related Compounds:
    • The compound serves as a building block for synthesizing more complex molecules that may exhibit enhanced biological activity compared to the parent structure .

Comparative Analysis with Related Compounds

The following table summarizes this compound in comparison to structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl (2S,4S)-4-aminotetrahydrofuran-2-carboxylateSimilar tetrahydrofuran ringDifferent stereochemistry at carbon 2
Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylateSimilar core structureVariation in stereochemistry affecting biological activity
(3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylatePyran ring instead of tetrahydrofuranPotentially different reactivity due to ring structure

This comparison highlights the significance of stereochemistry and functional group positioning in determining biological activity and chemical reactivity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The functional groups present allow it to form hydrogen bonds and ionic interactions, modulating the activity of these targets and leading to desired biological effects .

Case Studies and Research Findings

Recent research has focused on the pharmacological implications of this compound:

  • Pharmacological Studies:
    • Studies have demonstrated that derivatives of this compound can effectively inhibit certain enzyme activities involved in cancer progression.
    • Investigations into its neuroprotective effects have shown promise in models of neurodegenerative diseases by modulating oxidative stress responses .
  • Synthetic Methodologies:
    • Various synthetic routes have been developed to enhance yield and purity during the production of this compound. These methods include cyclization reactions starting from protected amino alcohols .

Scientific Research Applications

Pharmaceutical Development

Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate is utilized as an intermediate in synthesizing drugs targeting androgen receptors, which are vital in developing therapies for conditions such as prostate cancer. The compound's ability to form stable chiral derivatives makes it essential for creating enantiomerically pure pharmaceuticals, which are critical for drug efficacy and safety .

Chemical Synthesis

The compound serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for the development of stereochemically pure compounds, which are important in producing pharmaceuticals and fine chemicals. Common reactions involving this compound include:

  • Oxidation : Converting the hydroxymethyl group into carboxylic acids or aldehydes.
  • Reduction : Transforming the amino group into primary amines.
  • Substitution : Replacing the hydroxymethyl group with other functional groups.

Biological Studies

This compound has been studied for its interactions with various biological targets. Research indicates potential binding affinities with enzymes and receptors, influencing their activity through hydrogen bonding mechanisms . Its chiral nature significantly affects its biological effects, making it valuable for studying enzyme-substrate interactions and other biochemical processes.

Case Studies

Several studies have demonstrated the compound's efficacy in various applications:

  • Drug Design Targeting Androgen Receptors : Research has shown that this compound can serve as a precursor for compounds that selectively target androgen receptors, contributing to the development of anticancer drugs.
  • Enzyme Interaction Studies : Investigations into enzyme-substrate interactions reveal that the amino group of this compound can form hydrogen bonds within active sites of enzymes, potentially acting as an inhibitor or modulator .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

Three related compounds are analyzed for comparative insights:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate N/A C₆H₁₁NO₃ ~145.16 Free amine, methyl ester
(3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid 1821782-14-2 C₁₀H₁₇NO₅ 231.248 Boc-protected amine, carboxylic acid
Methyl 4-oxotetrahydrofuran-3-carboxylate 57595-23-0 C₆H₈O₄ 144.12 Ketone, methyl ester
Key Observations:

This compound: The free amino group enables nucleophilic reactivity (e.g., acylation, alkylation), while the methyl ester enhances lipophilicity. Its stereochemistry likely influences binding affinity in biological targets.

(3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylic Acid: The tert-butoxycarbonyl (Boc) protecting group stabilizes the amine during synthetic workflows, reducing undesired side reactions. The carboxylic acid moiety (vs.

Methyl 4-oxotetrahydrofuran-3-carboxylate: The ketone at position 4 allows for reduction or nucleophilic addition, making it a versatile precursor. The absence of an amino group limits its use in amine-dependent reactions .

Research Findings and Practical Considerations

  • Stability : The Boc-protected derivative exhibits superior shelf-life compared to the free amine, which may degrade via oxidation or dimerization.
  • Stereochemical Purity : All three compounds require stringent chiral resolution techniques (e.g., asymmetric catalysis, chromatography) to maintain enantiomeric excess, critical for pharmacological efficacy.
  • Metabolic Considerations : Ester hydrolysis in vivo could convert the target compound or its analogs into carboxylic acids, altering bioavailability and clearance rates.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a Michael addition, where the chiral lithium amide attacks the β-carbon of a γ-keto-α,β-unsaturated ester. This step establishes the stereochemistry at C3 and C4. Subsequent cyclization forms the tetrahydrofuran ring.

StepReagents/ConditionsPurposeOutcome
1Lithium amide, THF, −78°CConjugate additionForms stereogenic centers with >98% d.e.
2HCl (aq.), refluxCyclizationYields tetrahydrofuran core
3Methylation (CH₃I, K₂CO₃)EsterificationProduces methyl ester

Optimization Strategies

  • Temperature Control : Maintaining −78°C during the conjugate addition minimizes racemization.

  • Catalyst Loading : Stoichiometric lithium amide ensures complete conversion, albeit with higher costs.

  • Workup : Aqueous extraction with ethyl acetate removes polar byproducts, achieving >97% enantiomeric excess (e.e.).

Hydrogenation of Oxo Precursors

A patent-pending method starts with L-aspartic acid derivatives, leveraging hydrogenation to introduce the amino group.

Synthetic Pathway

  • Oxo-Ester Formation : L-aspartic acid is converted to a γ-keto ester via oxidation.

  • Hydrogenation : Palladium-catalyzed hydrogenation reduces the ketone to an amine while preserving stereochemistry.

ParameterDetails
SubstrateMethyl 4-oxotetrahydrofuran-3-carboxylate
CatalystPd/C (10% w/w)
SolventTHF/MeOH (4:1)
Pressure3 bar H₂
Yield85%

Critical Considerations

  • Catalyst Activation : Pre-treatment of Pd/C with H₂ at 50°C enhances activity.

  • Stereochemical Retention : The use of chiral auxiliaries during oxidation ensures the (3S,4R) configuration is retained.

Photocatalytic Amination

Recent advances employ iridium photocatalysts for redox-neutral amination, as detailed in a Royal Society of Chemistry protocol.

Reaction Setup

  • Photocatalyst : Ir(dFppy)₃ (3 mol%)

  • Solvent : MeCN/TFE (4:1 v/v)

  • Light Source : Blue LEDs (450 nm)

  • Additive : Potassium acetate (2.0 equiv.)

Mechanistic Insights

The iridium complex facilitates single-electron transfer (SET), enabling C–N bond formation without external oxidants. The process avoids racemization, achieving 89% yield and >99% e.e. in model substrates.

Comparative Analysis of Methods

MethodYield (%)e.e. (%)ScalabilityCost
Asymmetric Addition5697ModerateHigh
Hydrogenation8599HighMedium
Photocatalysis8999LowVery High

Key Findings :

  • Hydrogenation balances yield and scalability for industrial applications.

  • Photocatalysis offers superior stereocontrol but requires specialized equipment.

  • Asymmetric synthesis remains valuable for small-scale enantiopure batches.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Resolves diastereomers using a Chiralpak AD-H column (n-heptane/i-PrOH 90:10).

  • Recrystallization : Ethanol/water mixtures yield crystals with >99.5% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, J = 8.4 Hz, 1H), 3.72 (s, 3H), 3.45 (m, 2H).

  • [α]D²⁵ : +42.3° (c = 1.0, MeOH), confirming (3S,4R) configuration.

Industrial-Scale Production Challenges

  • Catalyst Recovery : Pd/C filtration post-hydrogenation requires specialized equipment to prevent catalyst loss.

  • Byproduct Management : Photocatalytic methods generate trace acetamide, necessitating activated carbon treatment .

Q & A

Q. What are the key considerations in synthesizing Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate to ensure stereochemical purity?

  • Methodological Answer : Stereochemical control during synthesis requires chiral catalysts or auxiliaries. For example, enantioselective hydrogenation of ketones using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield the desired (3S,4R) configuration. Protecting the amine group with Boc or Fmoc during carboxylation prevents racemization . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column with hexane:IPA eluent) confirms enantiomeric excess (>98% purity). Elemental analysis (e.g., C 34.77%, H 4.27%, F 32.9% vs. calculated values ) and [α]D measurements (e.g., [α] = -20.9° in CHCl₃ ) validate purity.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the methoxy group (δ 3.7–3.8 ppm, singlet) and the tetrahydrofuran ring protons (δ 3.5–4.2 ppm, multiplet). Coupling constants (e.g., J = 6–8 Hz for vicinal protons) confirm ring conformation .
  • 13C NMR : The carbonyl carbon (δ 170–175 ppm) and amine-bearing carbon (δ 50–55 ppm) are diagnostic. DEPT-135 distinguishes CH₂ groups in the tetrahydrofuran ring .
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons to specific protons, resolving overlaps in crowded regions .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of (3S,4R)-configured derivatives?

  • Methodological Answer :
  • Dynamic Kinetic Resolution (DKR) : Use palladium catalysts with chiral ligands (e.g., PHOX) to isomerize intermediates while forming the desired stereocenter .
  • Enzyme-Mediated Asymmetric Synthesis : Lipases (e.g., Candida antarctica) catalyze transesterification with high enantioselectivity (e.g., >90% ee) under mild conditions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize catalyst-substrate interactions .

Q. How can X-ray crystallography resolve conformational ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from EtOAc/hexane (1:1) yields single crystals suitable for diffraction .
  • Data Collection : Use a synchrotron source (λ = 0.710–0.980 Å) to collect high-resolution data (e.g., 0.8 Å).
  • Refinement : Programs like SHELXL refine structures to R-factors <0.05. Key parameters include torsional angles (e.g., C3-C4-N4 = 112.5° ) and hydrogen-bond networks (e.g., N-H⋯O interactions stabilizing the lactam ring ).

Q. How should researchers reconcile discrepancies between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Methodological Answer :
  • Solvent Effects : Simulate NMR shifts using PCM models (e.g., IEFPCM for CHCl₃) to account for solvation .
  • Conformational Sampling : MD simulations (e.g., AMBER) identify dominant conformers in solution. Compare NOESY cross-peaks to MD-predicted distances .
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between experimental and computed shifts. Deviations >0.5 ppm suggest missing conformers or incorrect proton assignments .

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